Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, methoxyphenyl, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(methyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(fluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
These compounds share similar structural features but differ in the substituents attached to the pyrazolo[3,4-b]pyridine core
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
Molecular Formula |
C21H20F3N3O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C21H20F3N3O3/c1-3-30-17(28)11-27-20-18(19(26-27)12-7-8-12)15(21(22,23)24)10-16(25-20)13-5-4-6-14(9-13)29-2/h4-6,9-10,12H,3,7-8,11H2,1-2H3 |
InChI Key |
ZANJECCSHHUWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
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